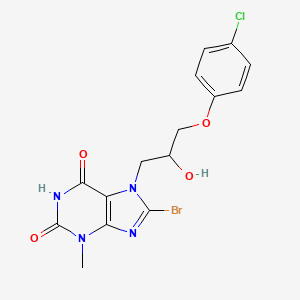

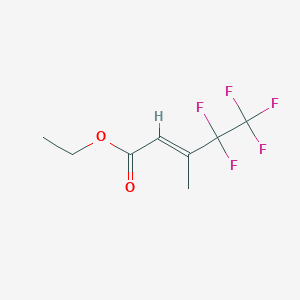

![molecular formula C8H15ClF3NO2 B2915910 3-[(Dimethylamino)methyl]-4,4,4-trifluoro-3-methylbutanoic acid;hydrochloride CAS No. 2470439-85-9](/img/structure/B2915910.png)

3-[(Dimethylamino)methyl]-4,4,4-trifluoro-3-methylbutanoic acid;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Derivatives

3-[(Dimethylamino)methyl]-4,4,4-trifluoro-3-methylbutanoic acid;hydrochloride and its derivatives play a critical role in organic synthesis, offering pathways to various complex molecules. The compound has been utilized in the synthesis of unsaturated ketocarboxylic acids, which are pivotal as antitumor substances. The Mannich reaction, involving levulinic acid, paraformaldehyde, and dimethylamine hydrochloride, leads to derivatives that, upon thermal degradation, yield important intermediates for further chemical transformations (Kinoshita & Umezawa, 1960). Similarly, the compound's reactivity facilitates the generation of structurally diverse libraries through alkylation and ring closure, demonstrating its versatility in synthetic chemistry (Roman, 2013).

Fluorination and Hydrophilic Compound Recognition

The electrochemical fluorination of N-containing carboxylic acids, including derivatives of this compound, produces perfluoroacid fluorides. This process highlights the compound's potential in creating materials with unique properties, such as those required in fluorine chemistry applications (Abe et al., 1994). Moreover, self-assembled aggregates of fluoroalkylated end-capped derivatives show selective recognition and transfer of hydrophilic amino and N,N-dimethylamino compounds from aqueous to organic media, indicating potential for selective separation or detection applications (Sawada et al., 2000).

Enzymatic Synthesis and Chemoenzymatic Applications

The compound has been implicated in the enzymatic synthesis of amino acids, showcasing its utility in producing biologically relevant molecules. For instance, chemoenzymatic synthesis approaches have leveraged derivatives of this compound for the preparation of (R)- and (S)-4-Amino-3-methylbutanoic acids, highlighting its applicability in stereoselective synthesis and the production of amino acid derivatives (Andruszkiewicz et al., 1990).

Environmental Analytical Chemistry

In environmental analytical chemistry, the compound's derivatives have been modified for electron-capture detection after derivatization to 2,2,2-trifluoroethylamide derivatives. This method offers a rapid and sensitive alternative for the detection of carboxylic acids in environmental samples, demonstrating the compound's significance in enhancing analytical methodologies (Ford et al., 2007).

特性

IUPAC Name |

3-[(dimethylamino)methyl]-4,4,4-trifluoro-3-methylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3NO2.ClH/c1-7(4-6(13)14,5-12(2)3)8(9,10)11;/h4-5H2,1-3H3,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZAGDQCJLQTVLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(CN(C)C)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B2915827.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2915829.png)

![1-Benzyl-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine hydrochloride](/img/structure/B2915831.png)

![4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one](/img/structure/B2915832.png)

![1-(4-Methoxyphenyl)-3-(naphtho[1,2-d]thiazol-2-yl)urea](/img/structure/B2915835.png)

![2-(1,3-dioxoisoindol-2-yl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B2915842.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2915845.png)

![N-Methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B2915848.png)

![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-(pyridin-4-ylmethyl)ethanediamide](/img/structure/B2915850.png)